2-Fluoro-L-phenylalanine
CAS No.: 19883-78-4
VCID: VC21539189
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Fluoro-L-phenylalanine is a derivative of the amino acid phenylalanine, where a fluorine atom is substituted at the 2-position of the benzene ring. This compound is a non-proteinogenic amino acid, meaning it is not one of the standard twenty amino acids encoded by the genetic code but can be synthesized in the laboratory. It has the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . Applications in Research and Development2-Fluoro-L-phenylalanine is utilized in various fields of research, including peptide synthesis, drug development, biochemical studies, and diagnostic applications. Its unique fluorinated structure enhances pharmacological properties, making it valuable in medicinal chemistry for designing more effective therapeutics . Peptide Synthesis
Drug Development
Biochemical Research
Diagnostic Applications
Research FindingsRecent studies have focused on the structure-activity relationships of phenylalanine analogs, including fluorinated derivatives. These studies assess how modifications to the phenylalanine structure affect its interaction with transporters like LAT1 and LAT2, which are crucial for amino acid uptake in cells . LAT1 and LAT2 Selectivity
Pharmacokinetics and Biodistribution
|
---|---|
CAS No. | 19883-78-4 |
Product Name | 2-Fluoro-L-phenylalanine |
Molecular Formula | C9H10FNO2 |
Molecular Weight | 183.18 g/mol |
IUPAC Name | (2S)-2-amino-3-(2-fluorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Standard InChIKey | NYCRCTMDYITATC-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)F |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)F |
PubChem Compound | 716319 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume